Ifenprodil Tartrate

Description

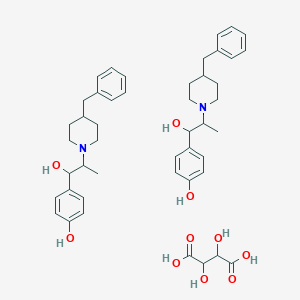

Structure

2D Structure

Properties

IUPAC Name |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPRDSPPYMZQBT-CEAXSRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H60N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945896 | |

| Record name | Ifenprodil L-(+)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23210-58-4 | |

| Record name | Ifenprodil tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifenprodil L-(+)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IFENPRODIL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CTB4XUF7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ifenprodil Tartrate on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction of Ifenprodil Tartrate with N-methyl-D-aspartate (NMDA) receptors. It delves into the binding kinetics, allosteric modulation, downstream signaling consequences, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Allosteric Antagonism of GluN2B-Containing NMDA Receptors

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for receptors that incorporate the GluN2B subunit.[1] Its mechanism is not one of direct competition with the glutamate or glycine co-agonists. Instead, Ifenprodil binds to a unique allosteric site, inducing a conformational change in the receptor that reduces its probability of opening, thereby inhibiting ion flux.[2][3]

The binding site for Ifenprodil is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][4][5][6] This interaction stabilizes a closed conformation of the GluN2B NTD, which in turn allosterically inhibits the activation of the ion channel.[5] This activity-dependent inhibition means that Ifenprodil has a higher affinity for the agonist-bound states of the receptor.[7]

Ifenprodil's inhibition is incomplete, even at saturating concentrations, and is voltage-independent.[8] It also demonstrates use-dependence, where the binding of glutamate enhances the binding of Ifenprodil, and vice-versa. Furthermore, Ifenprodil can potentiate the inhibitory effects of other modulators of the NMDA receptor, such as protons and zinc.[2]

Quantitative Data: Binding Affinity and Potency

The affinity and potency of Ifenprodil are highly dependent on the subunit composition of the NMDA receptor and the experimental conditions. The following tables summarize key quantitative data from various studies.

| Parameter | Receptor Subunit | Cell Type/Preparation | Value | Reference |

| IC50 | NR1A/NR2B | Xenopus oocytes | 0.34 µM | [7] |

| IC50 | NR1A/NR2A | Xenopus oocytes | 146 µM | [7] |

| IC50 | Native NMDA Receptors | Neonatal rat forebrain | 0.3 µM | [7] |

| IC50 | wt NR1/NR2B | Xenopus oocytes | 156 nM | [9] |

| IC50 | NR1/NR2A-(LIVBP NR2B) | Xenopus oocytes | 215 nM | [9] |

| IC50 | High-affinity component | Cultured rat hippocampal neurons | 0.75 µM | [8] |

| IC50 | Low-affinity component | Cultured rat hippocampal neurons | 161 µM | [8] |

| Kd | Human recombinant NR1a/NR2B | L(tk-) cells | 33.5 nM | [10] |

| Kd | Native rat receptors | Rat cortex/hippocampus membranes | 24.8 nM | [10] |

Signaling Pathways and Downstream Effects

The selective inhibition of GluN2B-containing NMDA receptors by Ifenprodil has significant consequences for intracellular signaling cascades, synaptic plasticity, and cellular processes.

Modulation of Synaptic Plasticity

GluN2B-containing NMDA receptors are critically involved in the induction of long-term depression (LTD), while long-term potentiation (LTP) is less dependent on this specific subunit.[11][12] Studies have shown that Ifenprodil can inhibit LTD without affecting LTP, suggesting a role in modulating synaptic strength.[11][12]

Intracellular Signaling Cascades

Recent evidence indicates that Ifenprodil can rapidly activate the mTOR signaling pathway and dephosphorylate eukaryotic elongation factor 2.[13] This leads to enhanced expression of Brain-Derived Neurotrophic Factor (BDNF) and increased synthesis of synaptic proteins like GluA1.[13]

Furthermore, Ifenprodil has been shown to modulate neuroinflammation by reversing the elevation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Ifenprodil.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is instrumental for studying the effects of compounds on specific, recombinantly expressed ion channels.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Xenopus laevis oocytes.

- Prepare cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and GluN2B) at a 1:2 ratio.[5]

- Inject approximately 50 nl of the cRNA mixture into each oocyte.[14]

- Incubate the injected oocytes at 16-18°C for 2-3 days to allow for receptor expression.[5][14]

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., 115 mM NaCl, 2.5 mM KCl, 0.18 mM CaCl2, and 5 mM HEPES, pH 7.2).[15]

- Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[15][16]

- Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.[5][7]

- Evoke NMDA receptor currents by applying a solution containing saturating concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 100 µM).[5][9]

3. Data Acquisition and Analysis:

- Record the whole-cell currents in response to agonist application in the presence and absence of varying concentrations of Ifenprodil.

- Analyze the data to determine parameters such as IC50 values and the extent of inhibition.

Oocyte_Prep [label="Oocyte Preparation\n(Harvesting & Defolliculation)", fillcolor="#F1F3F4"];

cRNA_Inject [label="cRNA Injection\n(e.g., GluN1 + GluN2B)", fillcolor="#F1F3F4"];

Incubation [label="Incubation\n(2-3 days at 16-18°C)", fillcolor="#F1F3F4"];

Recording_Setup [label="Recording Setup\n(Chamber, Perfusion, Electrodes)", fillcolor="#F1F3F4"];

Impalement [label="Oocyte Impalement\n(Voltage & Current Electrodes)", fillcolor="#F1F3F4"];

Voltage_Clamp [label="Voltage Clamp\n(Holding Potential -70mV)", fillcolor="#F1F3F4"];

Agonist_App [label="Agonist Application\n(Glutamate & Glycine)", fillcolor="#F1F3F4"];

Ifenprodil_App [label="Ifenprodil Application\n(Concentration Gradient)", fillcolor="#F1F3F4"];

Data_Acq [label="Data Acquisition\n(Current Recordings)", fillcolor="#F1F3F4"];

Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4"];

Oocyte_Prep -> cRNA_Inject;

cRNA_Inject -> Incubation;

Incubation -> Recording_Setup;

Recording_Setup -> Impalement;

Impalement -> Voltage_Clamp;

Voltage_Clamp -> Agonist_App;

Agonist_App -> Ifenprodil_App;

Ifenprodil_App -> Data_Acq;

Data_Acq -> Data_Analysis;

}

Whole-Cell Patch-Clamp of Cultured Neurons

This technique allows for the study of Ifenprodil's effects on native or recombinantly expressed NMDA receptors in a neuronal context.

1. Cell Culture and Preparation:

- Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) on coverslips.

- If using a cell line, transfect the cells with plasmids encoding the desired NMDA receptor subunits.

2. Recording Setup:

- Transfer a coverslip with cultured cells to a recording chamber on an inverted microscope, continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - ACSF).[17]

- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution that mimics the intracellular ionic composition.[18]

3. Achieving Whole-Cell Configuration:

- Approach a target cell with the recording pipette while applying slight positive pressure.

- Upon contact with the cell membrane, release the pressure to form a high-resistance (gigaohm) seal.

- Apply brief, strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[18]

4. Data Acquisition:

- In voltage-clamp mode, hold the cell at a negative potential (e.g., -60 to -70 mV) to record inward currents.

- Apply NMDA receptor agonists to evoke currents and co-apply Ifenprodil to observe its inhibitory effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of Ifenprodil to NMDA receptors.

1. Membrane Preparation:

- Homogenize brain tissue (e.g., rat cortex and hippocampus) or cells expressing the target receptors in a cold lysis buffer.[19][20]

- Centrifuge the homogenate to pellet the membranes.

- Wash and resuspend the membrane pellet in a suitable assay buffer.[20]

2. Binding Reaction:

- In a 96-well plate, incubate the membrane preparation with a radiolabeled form of Ifenprodil (e.g., [3H]Ifenprodil) and varying concentrations of unlabeled Ifenprodil (for competition assays).[20][21]

- Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]

3. Separation and Counting:

- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

- Analyze the competition binding data to calculate the IC50 of unlabeled Ifenprodil, from which the Ki (an estimate of the Kd) can be derived. Saturation binding experiments with increasing concentrations of the radioligand can be used to directly determine Kd and Bmax.

Membrane_Prep [label="Membrane Preparation\n(Homogenization & Centrifugation)", fillcolor="#F1F3F4"];

Assay_Setup [label="Assay Setup (96-well plate)\n- Membranes\n- [3H]Ifenprodil\n- Unlabeled Ifenprodil", fillcolor="#F1F3F4"];

Incubation [label="Incubation\n(e.g., 60 min at 30°C)", fillcolor="#F1F3F4"];

Filtration [label="Rapid Filtration\n(Separation of bound/free ligand)", fillcolor="#F1F3F4"];

Washing [label="Filter Washing\n(Removal of non-specific binding)", fillcolor="#F1F3F4"];

Counting [label="Scintillation Counting\n(Quantification of bound radioligand)", fillcolor="#F1F3F4"];

Analysis [label="Data Analysis\n(Calculation of Ki and Bmax)", fillcolor="#F1F3F4"];

Membrane_Prep -> Assay_Setup;

Assay_Setup -> Incubation;

Incubation -> Filtration;

Filtration -> Washing;

Washing -> Counting;

Counting -> Analysis;

}

Conclusion

This compound serves as a paradigm for subunit-selective, allosteric modulation of NMDA receptors. Its specific action on GluN2B-containing receptors, mediated by binding to the N-terminal domain interface, provides a powerful tool for dissecting the physiological and pathological roles of this receptor subtype. The downstream consequences of this inhibition, including the modulation of synaptic plasticity and intracellular signaling pathways, highlight the therapeutic potential of targeting specific NMDA receptor populations in a range of neurological and psychiatric disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation of Ifenprodil and the development of novel GluN2B-selective modulators.

References

- 1. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ifenprodil effects on GluN2B-containing glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]

- 5. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zinc Modulates Bidirectional Hippocampal Plasticity by Effects on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. axolbio.com [axolbio.com]

- 19. pdspdb.unc.edu [pdspdb.unc.edu]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ifenprodil Binding Site on the NMDA Receptor NR2B Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the binding site and mechanism of action of Ifenprodil, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on its interaction with the NR2B subunit. Understanding this interaction is pivotal for the development of novel therapeutics targeting neurological disorders.

Executive Summary

Ifenprodil is a non-competitive antagonist of the NMDA receptor that exhibits high selectivity for receptors containing the NR2B subunit.[1][2] Its unique binding site, located on the N-terminal domain (NTD) of the NR2B subunit, offers a strategic target for allosteric modulation of receptor activity.[3][4] This guide provides a comprehensive overview of the Ifenprodil binding pocket, quantitative binding data, detailed experimental methodologies used in its characterization, and the associated signaling pathways.

The Ifenprodil Binding Site: A Structural Perspective

The high-affinity binding site for Ifenprodil resides within the N-terminal domain (NTD) of the NR2B subunit, a region also known as the leucine/isoleucine/valine-binding protein (LIVBP)-like domain.[1][2][5] This domain is structurally distinct from the agonist-binding domain. The binding of Ifenprodil is proposed to follow a "Venus-flytrap" mechanism, where the ligand binds within the cleft of the bilobed NTD, inducing a conformational change that leads to allosteric inhibition of the receptor.[1][2][3]

Crystal structure data from the GluN1-GluN2B ATD heterodimer in complex with Ifenprodil (PDB ID: 3QEL) has provided critical insights, revealing that Ifenprodil binds at the interface between the GluN1 and GluN2B NTDs.[6] This highlights a complex interaction involving both subunits for high-affinity binding and inhibition.

Several key amino acid residues within the NR2B NTD have been identified through mutagenesis studies as being critical for Ifenprodil binding and its inhibitory action. These residues line the binding pocket and contribute to the selectivity of Ifenprodil for the NR2B subunit.

Quantitative Binding Data

The affinity of Ifenprodil and related compounds for the NR2B subunit has been quantified through various experimental assays. The following table summarizes key binding parameters.

| Compound | Receptor/Preparation | Assay Type | Parameter | Value | Reference |

| [3H]Ifenprodil | Recombinant human NR1a/NR2B | Radioligand Binding | KD | 33.5 nM | [7] |

| [3H]Ifenprodil | Native rat cortex/hippocampus | Radioligand Binding | KD | 24.8 nM | [7] |

| Ifenprodil | Rat cultured cortical neurons (10 µM NMDA) | Whole-cell voltage-clamp | IC50 | 0.88 µM | [8] |

| Ifenprodil | Rat cultured cortical neurons (100 µM NMDA) | Whole-cell voltage-clamp | IC50 | 0.17 µM | [8] |

| Ifenprodil | GluN2B-containing NMDARs | Not Specified | IC50 | 0.34 µM | [9] |

| Ifenprodil | GluN2A-containing NMDARs | Not Specified | IC50 | 146 µM | [9] |

Experimental Protocols

The characterization of the Ifenprodil binding site has been accomplished through a combination of molecular biology, electrophysiology, and biochemistry.

Site-Directed Mutagenesis and Chimeric Receptors

Objective: To identify specific amino acid residues and domains responsible for high-affinity Ifenprodil binding.

Methodology:

-

Plasmid Construction: Expression plasmids containing the cDNA for wild-type and mutant NR1 and NR2 subunits are prepared. Chimeric receptors are constructed by swapping domains (e.g., the NTD) between NR2A and NR2B subunits.[1][10]

-

Mutagenesis: Specific amino acid residues within the NR2B NTD are mutated to other residues (e.g., alanine scanning) using PCR-based site-directed mutagenesis techniques.[10]

-

Expression in Host Cells: The wild-type, mutant, or chimeric receptor cRNAs are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293 cells).[2]

-

Functional Analysis: The effect of Ifenprodil on NMDA-induced currents is measured using two-electrode voltage-clamp or whole-cell patch-clamp electrophysiology.[2] A significant change in the IC50 value for Ifenprodil in mutant or chimeric receptors compared to wild-type indicates the importance of the mutated residue or swapped domain in Ifenprodil binding.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD) and density (Bmax) of Ifenprodil to the NR2B subunit.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing recombinant NMDA receptors or from brain tissue (e.g., rat cortex and hippocampus).[7]

-

Incubation: The membranes are incubated with a radiolabeled form of Ifenprodil (e.g., [3H]Ifenprodil) in the presence of varying concentrations of unlabeled Ifenprodil or other competing ligands.[7]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Saturation binding data are analyzed using Scatchard analysis to determine KD and Bmax values. Competition binding data are analyzed to determine the inhibitory constant (Ki) of unlabeled ligands.

Signaling Pathways and Logical Relationships

The binding of Ifenprodil to the NR2B-NTD allosterically modulates the function of the NMDA receptor ion channel. This interaction has downstream consequences on intracellular signaling cascades.

Caption: Ifenprodil allosterically inhibits NMDA receptor channel opening.

The following diagram illustrates the experimental workflow for identifying the Ifenprodil binding site.

Caption: Workflow for characterizing the Ifenprodil binding site.

Conclusion

The binding site of Ifenprodil on the N-terminal domain of the NR2B subunit is a well-characterized allosteric site that provides a valuable target for the development of subtype-selective NMDA receptor modulators. The detailed understanding of the key interacting residues and the mechanism of inhibition, supported by robust quantitative data and experimental protocols, offers a solid foundation for future drug discovery and development efforts in the field of neuroscience. The continued exploration of this and other allosteric sites on NMDA receptors holds significant promise for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interactions between ifenprodil and the NR2B subunit of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Ifenprodil Tartrate in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiological cascade initiated by the interruption of blood flow to the brain. A key element of this cascade is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. Ifenprodil Tartrate, a selective antagonist of the GluN2B (formerly NR2B) subunit of the NMDA receptor, has emerged as a promising neuroprotective agent in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanism of action, evidence from ischemic stroke models, and detailed experimental protocols. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its therapeutic potential.

Introduction: The Challenge of Ischemic Stroke and the Promise of Neuroprotection

The ischemic cascade is a rapid and devastating sequence of events, including energy failure, ion pump dysfunction, and excessive release of the excitatory neurotransmitter glutamate.[1] This glutamate surge leads to the over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons.[1] This intracellular calcium overload triggers a host of downstream neurotoxic pathways, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.[1]

Neuroprotective strategies aim to interrupt this cascade and salvage threatened brain tissue in the ischemic penumbra. This compound's unique mechanism as a selective antagonist for GluN2B-containing NMDA receptors offers a targeted approach to mitigating excitotoxicity, a central process in ischemic neuronal injury.[2][3]

Mechanism of Action of this compound

Ifenprodil's neuroprotective effects are primarily attributed to its non-competitive antagonism of NMDA receptors, with a high affinity for those containing the GluN2B subunit.[2][3] These receptors are predominantly expressed in the forebrain, a region particularly vulnerable to ischemic damage.

Attenuation of Excitotoxicity

By binding to the GluN2B subunit, Ifenprodil allosterically inhibits the NMDA receptor ion channel, reducing the influx of Ca2+ in response to glutamate binding.[1] This direct counteraction of excitotoxicity is considered its principal neuroprotective mechanism.

Vasodilatory Effects

In addition to its effects on NMDA receptors, Ifenprodil also exhibits alpha-1 adrenergic receptor antagonism. This action can induce vasodilation, potentially improving cerebral blood flow to the ischemic penumbra and further contributing to its neuroprotective profile.

Anti-inflammatory and Anti-apoptotic Pathways

Emerging evidence suggests that Ifenprodil's benefits may extend beyond excitotoxicity and vasodilation. Studies have indicated that it may also modulate inflammatory and apoptotic signaling pathways, which are key contributors to secondary brain injury following ischemia.[4][5] The precise mechanisms of these effects are an area of ongoing investigation.

Signaling Pathways

The primary signaling pathway affected by Ifenprodil in the context of ischemic stroke is the excitotoxicity cascade.

Evidence from Ischemic Stroke Models: Quantitative Data

Numerous preclinical studies have demonstrated the efficacy of Ifenprodil and its derivatives in various animal models of focal cerebral ischemia. The following tables summarize key quantitative findings.

| Study Focus | Animal Model | This compound Dose & Administration | Key Quantitative Outcomes | Reference |

| Infarct Volume Reduction | Feline (cat) | 0.3-3 mg/kg i.v. infusion over 3 hours post-MCAO | Dose-dependent reduction in infarct volume, with a 42% reduction at the highest dose. | [2] |

| Infarct Volume Reduction | Rat | 10 µg/kg/minute i.v. infusion during 3-hour MCAO | Significant reduction in brain edema and infarct volume (132 ± 14 mm³ vs. 168 ± 25 mm³ in saline group). | [6] |

| Infarct Volume Reduction (Derivative) | Rat | 1 and 10 mg/kg p.o. 30 minutes post-MCAO | Reduction in infarct volume by 34% and 48%, respectively. | [2] |

| Neurological Deficit Improvement | Rat | Not specified | Combination with flurbiprofen showed significant improvement in neurological deficit scores. | [7] |

Experimental Protocols

The following sections detail common experimental methodologies used to evaluate the neuroprotective effects of this compound in ischemic stroke models.

Animal Models of Focal Cerebral Ischemia

The most widely used model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents, which mimics human ischemic stroke in the territory of the MCA.

Intraluminal Suture MCAO Protocol:

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the proximal CCA.

-

Suture Insertion: Introduce a silicon-coated monofilament suture into the ECA lumen and advance it into the ICA until it occludes the origin of the MCA. The advancement distance is typically 18-20 mm in rats.

-

Occlusion Duration: Maintain the suture in place for the desired duration of ischemia (e.g., 60, 90, or 120 minutes for transient MCAO).

-

Reperfusion: For transient MCAO, withdraw the suture to allow for reperfusion. For permanent MCAO, the suture is left in place.

-

Wound Closure: Suture the incision and allow the animal to recover.

Drug Administration

This compound can be administered via various routes, including intravenous (i.v.) infusion or intraperitoneal (i.p.) injection. The timing of administration is a critical parameter and can be before, during, or after the ischemic insult to model prophylactic or therapeutic interventions.

Assessment of Neuroprotective Efficacy

5.3.1. Infarct Volume Measurement (TTC Staining):

-

Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully remove the brain.

-

Sectioning: Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).

-

Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC is a metabolic stain that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking metabolic activity, remains white.

-

Imaging and Analysis: Scan or photograph the stained sections and use image analysis software (e.g., ImageJ) to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

5.3.2. Neurological Deficit Scoring: Neurological function is assessed using a graded scoring system. A common example is a 5-point scale:

-

0: No observable neurological deficit.

-

1: Failure to extend the contralateral forepaw fully (a mild focal deficit).

-

2: Circling to the contralateral side (a moderate focal deficit).

-

3: Falling to the contralateral side (a severe focal deficit).

-

4: No spontaneous walking with a depressed level of consciousness.

Conclusion and Future Directions

The preclinical evidence strongly supports the neuroprotective effects of this compound in ischemic stroke models. Its primary mechanism of action, the selective antagonism of GluN2B-containing NMDA receptors, directly targets the well-established excitotoxicity cascade. The quantitative data consistently demonstrate a reduction in infarct volume and improvement in neurological outcomes in animal models.

While these findings are promising, further research is warranted to fully elucidate the role of Ifenprodil's anti-inflammatory and anti-apoptotic effects. Moreover, optimizing the therapeutic window and dosage for clinical translation remains a key challenge. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this compound and other neuroprotective agents from the laboratory to the clinic, with the ultimate goal of improving outcomes for stroke patients.

References

- 1. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ifenprodil and SL 82.0715 as cerebral anti-ischemic agents. I. Evidence for efficacy in models of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Excitatory amino acid antagonists for acute stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination therapy of ifenprodil with piroxicam may be an effective therapeutic intervention in cerebral stroke: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor 2B-selective antagonist ifenprodil-induced apoptosis was prevented by glycogen synthase kinase-3 inhibitors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ifenprodil, a polyamine site NMDA receptor antagonist, on reperfusion injury after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Ifenprodil Tartrate in Modulating Synaptic Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of ifenprodil tartrate in modulating synaptic plasticity. It delves into the molecular mechanisms, downstream signaling cascades, and experimental methodologies used to investigate its effects. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided for core methodologies.

Core Mechanism of Action: Selective Antagonism of GluN2B-Containing NMDA Receptors

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for receptors containing the GluN2B subunit.[1][2] The NMDA receptor, a crucial mediator of excitatory neurotransmission, is a heterotetrameric ion channel composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A-D) dictates the receptor's biophysical and pharmacological properties.

Ifenprodil binds to a unique site at the interface of the GluN1 and GluN2B N-terminal domains, inducing a conformational change that allosterically inhibits ion channel gating.[1][3][4] This inhibition reduces the influx of Ca²⁺ ions through the NMDA receptor channel upon glutamate and glycine binding, a critical event for the induction of both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

It is important to note that ifenprodil has been reported to have off-target effects, including the blockade of high voltage-activated Ca²⁺ channels and P/Q type calcium channels at higher concentrations (IC₅₀ of ~10-17 µM), which could contribute to its overall effect on synaptic transmission.[5][6]

Modulation of Synaptic Plasticity

Ifenprodil's selective antagonism of GluN2B-containing NMDA receptors leads to a nuanced modulation of synaptic plasticity, with distinct effects on LTP and LTD.

Long-Term Potentiation (LTP)

The role of GluN2B-containing NMDA receptors in LTP is complex and dependent on the induction protocol. While general NMDA receptor activation is necessary for most forms of LTP, the specific contribution of the GluN2B subunit is context-dependent. Some studies suggest that the induction of LTP requires the activation of both GluN2A- and GluN2B-containing NMDA receptors.

Ifenprodil has been shown to inhibit or reduce LTP in several experimental paradigms. For instance, in the CA1 region of the hippocampus, 3 µM ifenprodil significantly reduced LTP induced by a spike-timing protocol.[7] Another study reported that the same concentration of ifenprodil significantly decreased the slope of the EPSP evoked by high-frequency stimulation.[8] However, in some contexts, ifenprodil does not affect or can even rescue impaired LTP. For example, it has been shown to prevent the inhibition of LTP by amyloid-β oligomers, suggesting a therapeutic potential in Alzheimer's disease models.

Long-Term Depression (LTD)

In contrast to its effects on LTP, ifenprodil generally facilitates or is required for the induction of NMDAR-dependent LTD in the hippocampus. This suggests that GluN2B-containing NMDA receptors are key players in the signaling cascades that lead to synaptic depression. Studies have shown that ifenprodil can enhance the magnitude of LTD induced by low-frequency stimulation (LFS).[9] For example, in the CA1 region of stressed rats, LFS-induced LTD was blocked by ifenprodil.[10]

Quantitative Data on Ifenprodil's Effects on Synaptic Plasticity

The following tables summarize quantitative data from various studies on the effects of ifenprodil on LTP and LTD in the hippocampal CA1 region.

| LTP Modulation by Ifenprodil | ||||

| Ifenprodil Concentration | Induction Protocol | Effect on LTP | Quantitative Change | Reference |

| 3 µM | Spike-timing protocol | Inhibition | Potentiation reduced to 121.4 ± 10.7% of baseline | [7] |

| 3 µM | High-frequency stimulation | Inhibition | Significantly decreased EPSP slope (p < 0.0001) | [8] |

| 10 µM | 3-train High-frequency stimulation | Facilitation (in the absence of synaptic NMDARs) | fEPSP slope increased to 137.2% ± 12.2% | [11] |

| 10 µM | High-frequency stimulation | No effect on established LTP | - | [12] |

| LTD Modulation by Ifenprodil | ||||

| Ifenprodil Concentration | Induction Protocol | Effect on LTD | Quantitative Change | Reference |

| 10 µM | Low-frequency stimulation (LFS) | Blockade of LTD | LTD blocked (99.7 ± 3.5% of baseline) | [13] |

| Not specified | Low-frequency stimulation (LFS) | Blockade of LTD | LTD blocked | [10] |

| 10 µM | Low-frequency stimulation (LFS) | Inhibition | Inhibited LTD | [9] |

Signaling Pathways Modulated by Ifenprodil

The antagonism of GluN2B-containing NMDA receptors by ifenprodil initiates a cascade of downstream signaling events that ultimately mediate its effects on synaptic plasticity. Key players in these pathways include Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), the extracellular signal-regulated kinase (ERK), and the cAMP response element-binding protein (CREB).

The GluN2B-CaMKII Interaction

The influx of Ca²⁺ through NMDA receptors leads to the activation of CaMKII, a crucial step for the induction of LTP. The GluN2B subunit directly binds to CaMKII, and this interaction is thought to be important for the localization and activation of the kinase at the postsynaptic density.[14][15] By inhibiting Ca²⁺ influx through GluN2B-containing receptors, ifenprodil can modulate the activation of CaMKII.[16] Specifically, synaptic GluN2B activation leads to the recruitment of αCaMKII to the synapse and triggers ERK phosphorylation.[16]

The ERK/MAPK Pathway

The extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is another critical downstream effector of NMDA receptor signaling. The activation of ERK is generally associated with the induction of LTP and is crucial for the synthesis of plasticity-related proteins.[17][18] Studies have shown that the synaptic NR2B subunit is primarily responsible for ERK phosphorylation and activation, while extrasynaptic NR2B activation can lead to ERK dephosphorylation.[19] Ifenprodil, by selectively targeting GluN2B-containing receptors, can therefore influence the activation state of the ERK pathway.

Regulation of CREB Phosphorylation

The transcription factor cAMP response element-binding protein (CREB) plays a pivotal role in the late phase of LTP (L-LTP), which requires gene expression and new protein synthesis. The phosphorylation of CREB at Serine 133 is a key step in its activation. Activation of synaptic NMDA receptors leads to CREB phosphorylation, while activation of extrasynaptic NMDA receptors can trigger CREB dephosphorylation, or "shut-off".[20] Ifenprodil has been shown to block this extrasynaptic NMDA receptor-induced CREB shut-off, thereby promoting a cellular state conducive to gene expression and long-term synaptic strengthening.[20]

Visualizations

Signaling Pathways

Caption: Signaling pathway of Ifenprodil's modulation of synaptic plasticity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of ifenprodil on synaptic plasticity.

Hippocampal Slice Electrophysiology

This protocol outlines the preparation of acute hippocampal slices and the recording of field excitatory postsynaptic potentials (fEPSPs) to assess synaptic plasticity.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 4.5 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 26 NaHCO₃, 1.2 NaH₂PO₄, 10 D-glucose. pH 7.4 when bubbled with 95% O₂/5% CO₂.

-

Cutting Solution (ice-cold): Similar to aCSF but with modifications to improve slice health, such as replacing NaCl with sucrose.

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation chamber

-

Recording chamber with perfusion system

-

Glass microelectrodes (for recording) and bipolar stimulating electrode

-

Amplifier and data acquisition system

Procedure:

-

Animal Anesthesia and Brain Extraction: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perfuse transcardially with ice-cold cutting solution. Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.

-

Hippocampal Dissection and Slicing: Isolate the hippocampus and prepare coronal or transverse slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution.

-

Slice Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 1 hour to recover.

-

Recording Setup: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) and temperature.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline Recording: Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of synaptic responses for at least 20-30 minutes.

-

Ifenprodil Application: this compound is bath-applied at the desired concentration (e.g., 3-10 µM) for a specified period before and during the plasticity induction protocol.

-

Plasticity Induction:

-

LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.

-

LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline to quantify the percentage of LTP or LTD.

Experimental Workflow

Caption: Workflow for studying Ifenprodil's effects on synaptic plasticity.

Western Blotting for Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated CaMKII, ERK, and CREB in hippocampal slices following plasticity-inducing protocols.[21][22][23]

Materials:

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-CaMKII (Thr286), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-phospho-CREB (Ser133), and corresponding total protein antibodies (e.g., mouse anti-CaMKII, mouse anti-ERK1/2, mouse anti-CREB).

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Collection: Immediately following the electrophysiology experiment, snap-freeze the hippocampal slices in liquid nitrogen or homogenize them directly in ice-cold lysis buffer.

-

Protein Extraction and Quantification: Homogenize the tissue and centrifuge to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-protein and its corresponding total protein.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the role of GluN2B-containing NMDA receptors in synaptic plasticity. Its selective antagonism allows for the targeted investigation of the signaling pathways that govern both long-term potentiation and long-term depression. By modulating Ca²⁺ influx through these specific NMDA receptor subtypes, ifenprodil influences the activity of key downstream effectors such as CaMKII, ERK, and CREB, ultimately shaping the long-term efficacy of synaptic transmission. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential of modulating GluN2B-dependent signaling in the central nervous system.

References

- 1. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ifenprodil on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil (Journal Article) | OSTI.GOV [osti.gov]

- 5. Ifenprodil reduces excitatory synaptic transmission by blocking presynaptic P/Q type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction- and conditioning-protocol dependent involvement of NR2B-containing NMDA receptors in synaptic potentiation and contextual fear memory in the hippocampal CA1 region of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioral Stress Enhances Hippocampal CA1 Long-Term Depression through the Blockade of the Glutamate Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Zinc Modulates Bidirectional Hippocampal Plasticity by Effects on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metaplastic LTP inhibition after LTD induction in CA1 hippocampal slices involves NMDA Receptor-mediated Neurosteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interactions between the NR2B receptor and CaMKII modulate synaptic plasticity and spatial learning. [authors.library.caltech.edu]

- 15. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extracellular signal-regulated kinase, synaptic plasticity, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]

- 19. Effects of drugs of abuse on hippocampal plasticity and hippocampus-dependent learning and memory: contributions to development and maintenance of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. molecularneurology.unich.it [molecularneurology.unich.it]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Ifenprodil Tartrate: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil Tartrate is a phenylethanolamine derivative that has garnered significant interest in the field of neurodegenerative disease research.[1] Initially developed for its vasodilatory properties, its primary utility in neuroscience stems from its function as a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (NR2B) subunit.[1][2][3] This unique mechanism of action positions Ifenprodil as a critical tool for investigating the pathophysiology of diseases like Alzheimer's and Parkinson's, where glutamatergic excitotoxicity is a key contributor to neuronal damage.[1][4] This document provides a comprehensive technical overview of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for research applications.

Core Mechanism of Action: GluN2B Antagonism

Ifenprodil exerts its neuroprotective effects primarily by acting as an allosteric, non-competitive antagonist at the NMDA receptor.[5][6] Its binding site is located at the interface between the N-terminal domains of the GluN1 and GluN2B subunits.[5][7] This binding reduces the influx of calcium ions (Ca²⁺) into neurons, thereby mitigating the downstream cytotoxic cascades triggered by excessive glutamate, a phenomenon known as excitotoxicity.[1][8]

The NMDA receptor is a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[5][6] The subunit composition dictates the receptor's pharmacological properties. Ifenprodil exhibits a significantly higher affinity for receptors containing the GluN2B subunit, making it a valuable tool for dissecting the specific role of this subunit in neurological disorders.[1][2][7][9] It also possesses secondary activity as an alpha-1 adrenergic antagonist, which contributes to its vasodilatory effects but is less central to its neuroprotective actions in the models discussed herein.[1]

Caption: Ifenprodil's primary mechanism of action.

Application in Alzheimer's Disease (AD) Research

The pathology of Alzheimer's disease is characterized by extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[10][11] A growing body of evidence suggests that soluble Aβ oligomers can induce synaptic dysfunction and neuronal death by promoting excitotoxicity through the overactivation of NMDA receptors.[11]

Ifenprodil's relevance to AD research lies in its potential to counteract this Aβ-induced excitotoxicity. By selectively blocking GluN2B-containing NMDA receptors, it can prevent the excessive Ca²⁺ influx that is thought to link Aβ pathology to downstream events, including tau hyperphosphorylation and neuronal apoptosis.[11][12] Therefore, Ifenprodil serves as a valuable pharmacological tool to investigate the specific contribution of the GluN2B subunit to the AD pathogenic cascade.

Caption: Ifenprodil's potential intervention point in AD.

Application in Parkinson's Disease (PD) Research

Parkinson's disease is defined by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[8][13] This dopamine depletion causes downstream hyperactivity in the glutamatergic pathways of the basal ganglia, particularly the subthalamic nucleus projections to the striatum. This results in enhanced excitation of striatal neurons via GluN2B-containing NMDA receptors, contributing to both the symptoms and the progression of neurodegeneration.[14][15]

Ifenprodil has demonstrated significant therapeutic potential in preclinical PD models. By antagonizing these overactive GluN2B receptors, it can rebalance basal ganglia circuitry, leading to symptomatic relief. Furthermore, studies show that Ifenprodil can be neuroprotective by reducing microglial activation and enhancing autophagy, a cellular process for clearing damaged components that is often impaired in PD.[8][9]

Caption: Ifenprodil's multifaceted role in PD models.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Subtype | Parameter | Value (µM) | Species/System | Reference |

|---|---|---|---|---|

| NMDA (General) | IC₅₀ | 0.3 | Neonatal Rat Forebrain | [16] |

| NR1A/NR2B | IC₅₀ | 0.34 | Xenopus Oocytes | [16] |

| NR1A/NR2A | IC₅₀ | 146 | Xenopus Oocytes |[16] |

Note: The ~400-fold greater affinity for GluN2B-containing receptors over GluN2A-containing receptors is a key feature of Ifenprodil's selectivity.[9]

Table 2: Preclinical Efficacy in a Parkinson's Disease Model

| Animal Model | Treatment Group | Dose | Median Mobility Score (/h) | Reference |

|---|---|---|---|---|

| MPTP-Lesioned Marmoset | Vehicle | N/A | 12.5 | [14] |

| MPTP-Lesioned Marmoset | Ifenprodil | 10 mg/kg | 66.0 | [14] |

| MPTP-Lesioned Marmoset | L-DOPA | 10 mg/kg (i.p.) | 89.0 | [14] |

| Normal Marmoset | N/A | N/A | 61.0 |[14] |

Table 3: Neuroprotective Effects in In Vitro Models

| Cell Type | Insult | Ifenprodil Concentration | Effect | Reference |

|---|---|---|---|---|

| Primary Cortical Neurons (Rat) | NMDA | 10 µM | Inhibits virtually all receptor-evoked current | [16] |

| Primary Cortical Neurons (Mouse) | Glutamate / NMDA | Not specified | Attenuated toxicity | [17] |

| Hippocampal Neurons (Rat) | Glutamate / NMDA | Not specified | Blocked neurotoxicity |[18] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are synthesized from cited studies.

Protocol: In Vivo MPTP-Lesioned Marmoset Model of PD

This protocol is based on studies evaluating the antiparkinsonian effects of Ifenprodil.[14][15]

-

Animal Model Induction:

-

Species: Common marmoset (Callithrix jacchus).

-

Toxin: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

-

Administration: Administer MPTP injections to induce a stable parkinsonian state, characterized by the loss of dopaminergic neurons. This typically involves a series of injections over several days.

-

Confirmation: Assess motor deficits using a validated scoring system to confirm the parkinsonian phenotype before drug administration.

-

-

Drug Administration:

-

Test Compound: Ifenprodil (e.g., 10 mg/kg).

-

Positive Control: L-DOPA methyl ester (e.g., 10 mg/kg, i.p.).

-

Vehicle Control: Saline or other appropriate vehicle.

-

Regimen: Administer compounds as a monotherapy in a crossover design, with adequate washout periods between treatments.

-

-

Behavioral Assessment:

-

Method: Observe animals in their home cages and score mobility.

-

Scoring: A trained observer, blind to the treatment, assigns a mobility score based on the number of movements (e.g., checking, postural changes, cage movements) per hour.

-

Analysis: Compare the median mobility scores between treatment groups (Vehicle, Ifenprodil, L-DOPA) and against baseline scores of non-lesioned animals.

-

Protocol: In Vivo 6-OHDA Rat Model of PD Neuroprotection

This protocol outlines a study to assess Ifenprodil's neuroprotective and autophagy-modulating effects.[8][9]

-

Animal Model Induction:

-

Species: Sprague-Dawley (SD) Rats.

-

Toxin: 6-hydroxydopamine (6-OHDA).

-

Procedure: Perform stereotactic brain injection of 6-OHDA into the nigrostriatal pathway to create a unilateral lesion. This selectively destroys dopaminergic neurons.

-

-

Drug Administration:

-

Test Compound: this compound.

-

Administration Routes: Compare systemic (intraperitoneal, i.p.) versus direct (intracerebral) administration to evaluate efficacy and blood-brain barrier penetration.

-

Dosing: Administer Ifenprodil or vehicle according to the study design, either pre- or post-lesioning, to assess protective or restorative effects.

-

-

Post-Treatment Analysis:

-

Behavioral Testing: Evaluate motor function using tests like the open field test to measure locomotor activity.

-

Histology: Perfuse the animals and prepare brain slices. Use Hematoxylin and Eosin (H&E) staining to assess general neuronal survival in the substantia nigra.

-

Immunohistochemistry (IHC): Stain for Tyrosine Hydroxylase (TH) to specifically quantify the survival of dopaminergic neurons.

-

Western Blot: Homogenize brain tissue from the striatum and substantia nigra. Use Western Blot to measure the expression levels of key proteins:

-

Autophagy Markers: LC3-II, Beclin-1, p62 (to assess autophagic flux).

-

Calcium Signaling: p-CaMKII (to assess Ca²⁺-mediated signaling).

-

Microglial Activation: Iba1 (to assess neuroinflammation).

-

-

Protocol: In Vitro Neuroprotection Assay Against Excitotoxicity

This protocol is a general method for assessing the neuroprotective capacity of Ifenprodil in a cell culture system.[17][18]

-

Cell Culture Preparation:

-

Cell Type: Primary cortical or hippocampal neurons harvested from embryonic rodents (e.g., E15-E18 mice or rats).

-

Plating: Dissociate tissue and plate neurons on 96-well culture plates pre-coated with a substrate like poly-D-lysine.

-

Maturation: Culture neurons for 2-3 weeks to allow for the development of mature synaptic connections and expression of NMDA receptors.

-

-

Excitotoxicity Induction and Treatment:

-

Toxin: L-Glutamate (e.g., 100-500 µM) or NMDA (e.g., 50-200 µM).

-

Treatment: Pre-incubate cultures with various concentrations of this compound for a set period (e.g., 30 minutes) before adding the excitotoxin. Include vehicle-only and toxin-only controls.

-

Exposure: Expose the neurons to the excitotoxin for a short duration (e.g., 15-30 minutes).

-

-

Assessment of Cell Viability:

-

Washout: After exposure, wash the cultures to remove the toxin and Ifenprodil, and replace with fresh culture medium.

-

Incubation: Incubate for 24 hours to allow for delayed cell death to occur.

-

Quantification: Measure cell death by quantifying the activity of Lactate Dehydrogenase (LDH) released into the culture medium from damaged cells. LDH is a stable cytosolic enzyme that is a reliable marker of cytotoxicity. Compare LDH levels in Ifenprodil-treated wells to controls.

-

Conclusion

This compound is a potent and selective antagonist of GluN2B-containing NMDA receptors. Its ability to mitigate excitotoxicity, modulate autophagy, and reduce neuroinflammation makes it an indispensable research tool for elucidating the complex pathologies of Alzheimer's and Parkinson's diseases. The quantitative data from preclinical models underscore its potential as both a symptomatic and neuroprotective agent. The detailed protocols provided herein offer a framework for researchers to further investigate its mechanisms and explore the therapeutic promise of targeting the GluN2B receptor in neurodegenerative disorders.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction between Aβ and Tau in the Pathogenesis of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antiparkinsonian actions of ifenprodil in the MPTP-lesioned marmoset model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Alpha-Adrenergic and NMDA Receptor Antagonism of Ifenprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifenprodil, a phenylethanolamine compound, exhibits a unique pharmacological profile characterized by its dual antagonism of N-methyl-D-aspartate (NMDA) receptors and alpha-1 adrenergic receptors. This technical guide provides an in-depth analysis of this dual antagonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Ifenprodil demonstrates a remarkable selectivity for the GluN2B subunit of the NMDA receptor, acting as a non-competitive antagonist at an allosteric modulatory site on the N-terminal domain. Concurrently, it functions as an antagonist at alpha-1 adrenergic receptors, contributing to its vasodilatory and other physiological effects. Understanding this dual mechanism is crucial for the continued development and application of ifenprodil and its derivatives in various therapeutic areas, including neurological disorders and beyond.

Introduction

Ifenprodil is a pharmacological agent with a complex mechanism of action that has garnered significant interest in the scientific community. Its ability to simultaneously modulate two distinct receptor systems—the ionotropic glutamate NMDA receptors and the G-protein coupled alpha-1 adrenergic receptors—positions it as a valuable tool for research and a potential therapeutic for a range of conditions. This guide aims to provide a comprehensive technical overview of ifenprodil's dual antagonism, focusing on the quantitative aspects of its receptor interactions, the experimental protocols used to elucidate these properties, and the downstream signaling cascades it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding ifenprodil's interaction with NMDA and alpha-1 adrenergic receptors.

Table 1: Ifenprodil Affinity and Potency at NMDA Receptors

| Receptor Subtype | Parameter | Value | Species | Assay | Reference |

| NR1A/NR2B | IC50 | 0.34 µM | Rat | Electrophysiology (Xenopus oocytes) | [1] |

| NR1A/NR2A | IC50 | 146 µM | Rat | Electrophysiology (Xenopus oocytes) | [1] |

| NR1/NR2B | IC50 | 156 nM | Recombinant | Electrophysiology (Xenopus oocytes) | |

| Neonatal Rat Forebrain NMDA Receptors | IC50 | 0.3 µM | Rat | Radioligand Binding |

Table 2: Ifenprodil Affinity at Alpha-1 Adrenergic Receptors

| Receptor Subtype | Parameter | Value | Species | Assay | Reference |

| α1 | Antagonist | Activity Confirmed | Various | Behavioral Studies | [2] |

| Note: Specific Ki values for ifenprodil at α1A, α1B, and α1D adrenergic receptor subtypes are not readily available in the reviewed literature. |

Mechanism of Action

NMDA Receptor Antagonism

Ifenprodil's antagonism at the NMDA receptor is non-competitive and highly selective for receptors containing the GluN2B subunit.[3][4] It binds to a specific site on the N-terminal domain (NTD) of the GluN2B subunit, distinct from the glutamate and glycine binding sites.[3] This binding allosterically modulates the receptor, stabilizing a closed or non-conducting state of the ion channel, thereby inhibiting the influx of Ca2+ in response to glutamate and glycine binding.[3][5][6]

Alpha-1 Adrenergic Receptor Antagonism

Ifenprodil also acts as an antagonist at alpha-1 adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, typically couple to Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking these receptors, ifenprodil can inhibit these downstream signaling events, leading to effects such as vasodilation.[7]

Signaling Pathways

The dual antagonism of ifenprodil results in the modulation of distinct intracellular signaling pathways.

NMDA Receptor Signaling Pathway Inhibition

Ifenprodil's blockade of GluN2B-containing NMDA receptors primarily prevents the influx of extracellular calcium (Ca2+) into the neuron. This has significant downstream consequences, as Ca2+ is a critical second messenger involved in numerous cellular processes, including gene expression, synaptic plasticity, and excitotoxicity.

Caption: Ifenprodil's antagonism of the NMDA receptor signaling pathway.

Alpha-1 Adrenergic Receptor Signaling Pathway Inhibition

By blocking alpha-1 adrenergic receptors, ifenprodil prevents the activation of the Gq protein-mediated signaling cascade. This leads to a reduction in the production of key second messengers, IP3 and DAG, and consequently, a dampening of intracellular calcium release and PKC activation.

Caption: Ifenprodil's antagonism of the α1-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Alpha-1 Adrenergic Receptors)

This protocol is a general method for determining the binding affinity of a compound like ifenprodil to alpha-1 adrenergic receptors using a competitive binding assay with a known radiolabeled antagonist, such as [3H]-prazosin.

Materials:

-

Membrane Preparation: From cells or tissues expressing alpha-1 adrenergic receptors.

-

Radioligand: [3H]-prazosin.

-

Non-specific binding control: Phentolamine (10 µM).

-

Test Compound: Ifenprodil at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter and Cocktail.

Procedure:

-

Prepare membrane homogenates from the chosen cell line or tissue.

-

In a 96-well plate, add assay buffer, the membrane preparation, [3H]-prazosin (at a concentration near its Kd), and varying concentrations of ifenprodil.

-

For determining non-specific binding, a separate set of wells will contain the membrane preparation, [3H]-prazosin, and a high concentration of phentolamine.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of ifenprodil and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (NMDA Receptors)

This protocol is used to functionally characterize the effect of ifenprodil on specific NMDA receptor subtypes expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Agonists: Glutamate and Glycine.

-

Antagonist: Ifenprodil.

-

Two-electrode voltage clamp setup.

Procedure:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Apply agonists (glutamate and glycine) to elicit an inward current mediated by the expressed NMDA receptors.

-

Co-apply ifenprodil with the agonists at various concentrations to determine its inhibitory effect on the current.

-

Construct a concentration-response curve to determine the IC50 of ifenprodil for the specific NMDA receptor subtype.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

Ifenprodil's dual antagonism of GluN2B-containing NMDA receptors and alpha-1 adrenergic receptors presents a multifaceted pharmacological profile. This guide has provided a detailed technical overview of this duality, including quantitative data on its receptor interactions, methodologies for its characterization, and visual representations of the affected signaling pathways. The high selectivity for the GluN2B subunit of the NMDA receptor makes it an invaluable tool for studying the specific roles of this receptor subtype in synaptic plasticity, learning, and memory, as well as in various neuropathological conditions. Its concurrent alpha-1 adrenergic antagonism contributes to its physiological effects, such as vasodilation, and must be considered in the interpretation of experimental results and in the design of therapeutic strategies. Further research to delineate the precise binding affinities at alpha-1 adrenergic receptor subtypes will provide a more complete understanding of its pharmacological profile. The comprehensive information presented herein serves as a valuable resource for researchers and drug development professionals working with ifenprodil and related compounds.

References

- 1. Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of ifenprodil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of NMDA receptors and the mechanism of inhibition by ifenprodil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist ifenprodil on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Avenues in Psychiatric Research: A Technical Guide to Ifenprodil Tartrate

An In-depth Exploration of a Selective GluN2B Antagonist for Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil tartrate, a phenylethanolamine compound, has garnered significant interest within the neuroscience community for its unique pharmacological profile. As a selective, non-competitive antagonist of the GluN1/GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor, it offers a targeted approach to modulating glutamatergic neurotransmission.[1][2][3][4][5][6] Over-activation of NMDA receptors is implicated in the pathophysiology of various psychiatric disorders, positioning ifenprodil as a compelling candidate for therapeutic development and a valuable tool for dissecting the underlying neurobiology of these conditions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical evidence in models of psychiatric disorders, and relevant experimental protocols to facilitate further research in this promising area.

Mechanism of Action: Targeting the GluN2B Subunit

Ifenprodil exerts its effects by binding to a specific site at the interface between the GluN1 and GluN2B subunits of the NMDA receptor.[1] This allosteric modulation results in a reduction of calcium influx into neurons without completely blocking the receptor's function, a key feature that may contribute to its favorable side-effect profile compared to non-selective NMDA receptor antagonists.